molecular formula C9H18N2O B7931730 (S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide

(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B7931730
M. Wt: 170.25 g/mol
InChI Key: QWKFLVPWCOHKDV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of a suitable pyrrolidine precursor with isopropylamine and acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production methods for (S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    ®-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide: The enantiomer of the compound, which may have different biological activities.

    N-Isopropyl-N-(pyrrolidin-3-yl)acetamide: The racemic mixture containing both enantiomers.

    N-(Pyrrolidin-3-yl)acetamide: A similar compound lacking the isopropyl group.

Uniqueness

(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide is unique due to its chiral nature, which can result in specific interactions with biological targets that are not observed with its racemic mixture or other similar compounds. This specificity can lead to enhanced therapeutic effects and reduced side effects .

Properties

IUPAC Name

N-propan-2-yl-N-[(3S)-pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)11(8(3)12)9-4-5-10-6-9/h7,9-10H,4-6H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKFLVPWCOHKDV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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